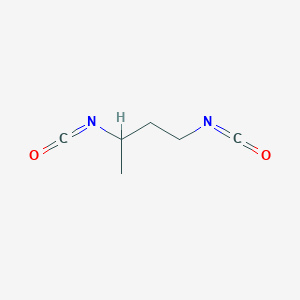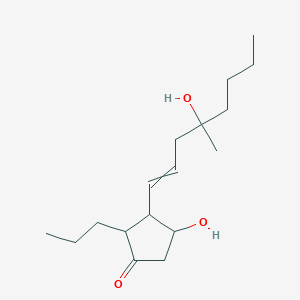![molecular formula C19H12N2O B14322196 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one CAS No. 106063-36-9](/img/structure/B14322196.png)
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety linked to a cyclohexa-2,5-dien-1-one ring through an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of acridine derivatives with cyclohexa-2,5-dien-1-one under specific conditions. One common method includes the condensation of acridine-9-carbaldehyde with cyclohexa-2,5-dien-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of acridin-9-ylquinone derivatives.
Reduction: Formation of 4-[(Acridin-9-YL)amino]cyclohexa-2,5-dien-1-one.
Substitution: Formation of various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer research. Additionally, the compound can act as a fluorescent probe, allowing for the visualization of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An acridine derivative with antimicrobial properties.
9-Aminoacridine: Used as a DNA intercalating agent in molecular biology.
Uniqueness
4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one is unique due to its specific structure, which combines the properties of acridine and cyclohexa-2,5-dien-1-one. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Propiedades
Número CAS |
106063-36-9 |
|---|---|
Fórmula molecular |
C19H12N2O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
4-acridin-9-yliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H12N2O/c22-14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H |
Clave InChI |
SWKARDTVXZQURX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=C4C=CC(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
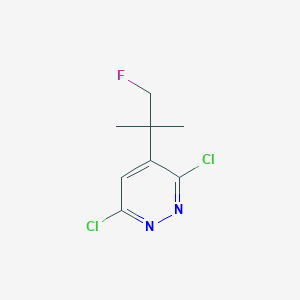
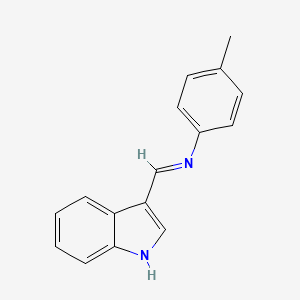
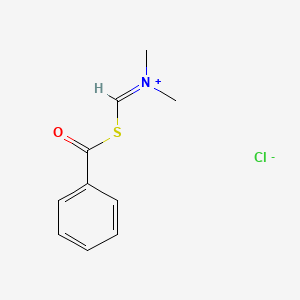

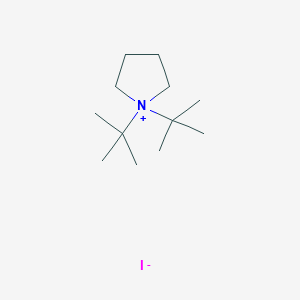
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

